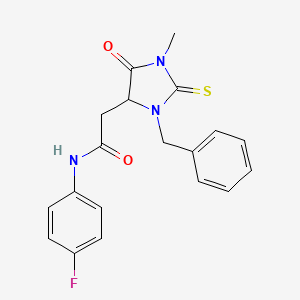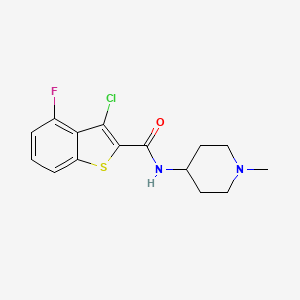![molecular formula C19H25NO B4995790 1-[5-(1-naphthyloxy)pentyl]pyrrolidine](/img/structure/B4995790.png)
1-[5-(1-naphthyloxy)pentyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(1-naphthyloxy)pentyl]pyrrolidine, also known as NPP, is a synthetic compound that belongs to the class of designer drugs known as synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the psychoactive effects of cannabis. NPP has been used in scientific research to investigate the mechanism of action of cannabinoids and to explore their potential therapeutic applications.
作用機序
1-[5-(1-naphthyloxy)pentyl]pyrrolidine binds to the CB1 receptor in the brain, which activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabis, such as euphoria, relaxation, and altered perception. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the activation of the CB1 receptor, the release of neurotransmitters such as dopamine and serotonin, and the modulation of various physiological processes such as pain perception, appetite, and memory. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using 1-[5-(1-naphthyloxy)pentyl]pyrrolidine in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which allows researchers to study the effects of cannabinoids on this receptor in a controlled and precise manner. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, this compound may have different effects on different physiological processes than natural cannabinoids, which may limit its usefulness in certain types of research.
将来の方向性
There are many future directions for research involving 1-[5-(1-naphthyloxy)pentyl]pyrrolidine, including the development of new synthetic cannabinoids with different chemical structures and pharmacological profiles. Additionally, research could focus on the potential therapeutic applications of this compound and other synthetic cannabinoids, such as their use in the treatment of pain, inflammation, and other medical conditions. Finally, further research could explore the potential risks and side effects of synthetic cannabinoids, as well as their potential for abuse and addiction.
合成法
1-[5-(1-naphthyloxy)pentyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 1-naphthol with 1-bromopentane to form 1-(1-naphthyloxy)pentane, which is then reacted with pyrrolidine to form this compound. Other methods involve the use of different starting materials and reagents, such as 1-naphthylamine and 1-chloropentane.
科学的研究の応用
1-[5-(1-naphthyloxy)pentyl]pyrrolidine has been used in scientific research to investigate the mechanism of action of cannabinoids, particularly their effects on the cannabinoid receptors in the brain. Studies have shown that this compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This compound has also been used to study the effects of cannabinoids on various physiological processes, such as pain perception, appetite, and memory.
特性
IUPAC Name |
1-(5-naphthalen-1-yloxypentyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1(4-13-20-14-5-6-15-20)7-16-21-19-12-8-10-17-9-2-3-11-18(17)19/h2-3,8-12H,1,4-7,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJQABKWAGZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4995716.png)

![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B4995729.png)
![2,2'-[1,6-hexanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B4995732.png)

![2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane](/img/structure/B4995753.png)
![1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4995768.png)
![3-methyl-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4995770.png)

![5-(2-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4995786.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995796.png)
![N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4995798.png)
![3-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4995803.png)
